![molecular formula C8H14O3 B2981515 2-(1-Methoxycyclopentyl)acetic acid CAS No. 1780672-85-6](/img/structure/B2981515.png)
2-(1-Methoxycyclopentyl)acetic acid
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Overview
Description
2-(1-Methoxycyclopentyl)acetic acid is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is of particular interest due to its unique properties, which make it a valuable tool for investigating various biochemical and physiological processes. In
Scientific Research Applications
Sol-Gel Synthesis of Nanoparticles
- Applications :
- Titanium Dioxide (TiO2) Nanoparticles : Researchers have explored the use of 2-(1-Methoxycyclopentyl)acetic acid in the sol-gel synthesis of crystalline TiO2 nanoparticles . These nanoparticles find applications in photocatalysis, solar cells, and sensors.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as 1,2-disubstituted cyclopentane derivatives, have shown inhibitory activity against acetylcholinesterase (ache), butyrylcholinesterase (bche), and α-glucosidase enzymes . These enzymes play crucial roles in neurotransmission and carbohydrate metabolism, respectively.
Mode of Action
Compounds with similar structures have been found to inhibit enzymes like ache, bche, and α-glucosidase . Inhibition of these enzymes can lead to an increase in acetylcholine levels in the synaptic cleft, affecting neurotransmission, and can also slow down carbohydrate digestion, affecting glucose absorption.
Biochemical Pathways
Inhibition of α-glucosidase can affect the carbohydrate-digestion pathway, slowing down the breakdown of complex carbohydrates into glucose .
Result of Action
The inhibition of α-glucosidase could slow down carbohydrate digestion, affecting glucose absorption .
properties
IUPAC Name |
2-(1-methoxycyclopentyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-11-8(6-7(9)10)4-2-3-5-8/h2-6H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQOYPDVVBMAEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCC1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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